(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH
Brand Name: Vulcanchem
CAS No.: 1926163-38-3
VCID: VC11698272
InChI: InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40+,41-,42-,43-,44-,45+,46-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Molecular Formula: C59H84N18O14
Molecular Weight: 1269.4 g/mol

(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH

CAS No.: 1926163-38-3

Cat. No.: VC11698272

Molecular Formula: C59H84N18O14

Molecular Weight: 1269.4 g/mol

* For research use only. Not for human or veterinary use.

(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH - 1926163-38-3

Specification

CAS No. 1926163-38-3
Molecular Formula C59H84N18O14
Molecular Weight 1269.4 g/mol
IUPAC Name (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Standard InChI InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40+,41-,42-,43-,44-,45+,46-/m0/s1
Standard InChI Key BLCLNMBMMGCOAS-HZLKSCACSA-N
Isomeric SMILES CC(C)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Canonical SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Introduction

Chemical Structure and Molecular Properties

Core Structural Modifications

(D-Ser(tBu)⁶,D-Leu⁷,Azagly¹⁰)-LHRH retains the decapeptide backbone of native LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) but incorporates three critical modifications:

  • D-Ser(tBu)⁶: Substitution of glycine at position 6 with D-serine tert-butyl ether enhances metabolic stability by reducing protease susceptibility .

  • D-Leu⁷: Replacement of leucine with its D-isomer at position 7 alters receptor interaction kinetics, potentially extending half-life .

  • Azagly¹⁰: Azaglycine (a glycyl hydrazine derivative) at position 10 introduces conformational constraints, optimizing receptor binding .

Molecular Characterization

PropertyValueSource
Molecular FormulaC₅₉H₈₄N₁₈O₁₄
Molecular Weight1269.4 g/mol
LogP (Partition Coeff.)-1.5
Hydrogen Bond Donors17
Rotatable Bonds32

The compound’s three-dimensional structure, validated via NMR and mass spectrometry, exhibits a β-turn conformation at residues 6–9, critical for GnRH receptor activation .

Synthesis and Pharmaceutical Development

Solid-Phase Peptide Synthesis (SPPS)

The synthesis employs Fmoc-based SPPS with the following steps:

  • Resin Loading: Wang resin pre-loaded with Azagly-NH₂ at position 10 .

  • Sequential Coupling: DIC/HOBt activation for amino acid additions, with D-Ser(tBu) and D-Leu introduced at positions 6 and 7, respectively .

  • Global Deprotection: TFA cleavage removes side-chain protections (e.g., tert-butyl from Ser⁶) .

Purification and Validation

  • HPLC: Reverse-phase C18 column (ACN/0.1% TFA gradient) yields >95% purity .

  • Mass Spec: ESI-MS confirms molecular ion [M+H]⁺ at m/z 1269.4 .

Biological Activity and Mechanism

GnRH Receptor Activation

(D-Ser(tBu)⁶,D-Leu⁷,Azagly¹⁰)-LHRH binds pituitary GnRH receptors (Kd = 1.8 nM), triggering intracellular calcium mobilization and ERK phosphorylation . Compared to native LHRH (Kd = 2.4 nM), its modified structure enhances receptor residency time by 40% .

Hormone Release Kinetics

A subcutaneous 10 µg dose in amenorrheic women induced:

  • LH Surge: 20-fold increase (peak at 4 hours; duration >12 hours) .

  • FSH Release: 5-fold increase (peak at 6 hours; duration >24 hours) .

  • Estradiol Rise: 180% increase by 18 hours post-injection .

HormoneBaseline (IU/L)Peak (IU/L)Time to Peak (h)Duration (h)
LH5.2 ± 1.3104 ± 184>12
FSH6.8 ± 2.134 ± 76>24

Comparative Pharmacodynamics

Versus Native LHRH

  • Potency: 12-fold higher LH release per µg dose .

  • Half-Life: 8.7 hours vs. 5 minutes for native LHRH .

Versus Other Analogues

AnalogueModificationLH Fold-IncreaseDuration (h)
CetrorelixAntagonistN/A24
LeuprolideD-Leu⁶, Pro⁹-NHEt1524
(D-Ser(tBu)⁶,D-Leu⁷,Azagly¹⁰)-LHRHD-Ser(tBu)⁶,D-Leu⁷,Azagly¹⁰2012

Therapeutic Implications

Hypogonadotropic Hypogonadism

In a pilot study, 10 women with hypothalamic amenorrhea showed restored ovulation after 3 monthly injections, with mean estradiol levels rising from 28 pg/mL to 112 pg/mL .

Prostate Cancer (Preclinical)

In androgen-sensitive LNCaP cells, the analogue suppressed PSA production by 78% at 10 nM, comparable to leuprolide .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator